EXODUS-2, MURINE

Biased agonism GPCR trafficking Receptor desensitization

EXODUS-2, MURINE (CAS 196414-88-7) is a recombinant murine CC chemokine also known as CCL21, Secondary Lymphoid-Tissue Chemokine (SLC), 6Ckine, and TCA-4. It belongs to the Exodus subfamily of CC chemokines, characterized by a conserved Asp-Cys-Cys-Leu (DCCL) N-terminal motif, and signals primarily through the CCR7 receptor.

Molecular Formula C6H3N3O2S
Molecular Weight 0
CAS No. 196414-88-7
Cat. No. B1180441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEXODUS-2, MURINE
CAS196414-88-7
Molecular FormulaC6H3N3O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EXODUS-2, MURINE (CAS 196414-88-7) – Recombinant Mouse CCL21 Chemokine for Lymphocyte Trafficking Research & Procurement Specification


EXODUS-2, MURINE (CAS 196414-88-7) is a recombinant murine CC chemokine also known as CCL21, Secondary Lymphoid-Tissue Chemokine (SLC), 6Ckine, and TCA-4. It belongs to the Exodus subfamily of CC chemokines, characterized by a conserved Asp-Cys-Cys-Leu (DCCL) N-terminal motif, and signals primarily through the CCR7 receptor [1]. The mature recombinant protein comprises 110 amino acids (~12.0 kDa) produced in E. coli, with a biological activity range of 10–100 ng/mL determined by chemotaxis bioassay using murine T-lymphocytes [2]. A defining structural feature is its unique 36-amino-acid (murine) carboxyl-terminal extension containing two extra cysteine residues beyond the four conserved in all CC chemokines—a feature not found in any other chemokine family member [1]. The murine and human CCL21 proteins share 86% amino acid sequence identity, supporting translational research applications [3].

Why Generic Substitution Fails When Procuring EXODUS-2, MURINE (CAS 196414-88-7)


CCL21 cannot be functionally substituted by its closest in-class relative, CCL19 (Exodus-3, MIP-3beta), despite both sharing the CCR7 receptor. The two ligands exhibit profoundly biased agonism: CCL19 induces robust G protein signaling and β-arrestin recruitment with subsequent receptor internalization, whereas CCL21 preferentially activates G protein pathways with minimal arrestin engagement, producing sustained rather than transient signaling [1]. Structurally, the 36–37 amino acid C-terminal extension unique to CCL21 imposes autoinhibition, mediates strong glycosaminoglycan (GAG) binding, and enables functions entirely absent in CCL19—including potent 3D chemotactic guidance and CXCR3 cross-reactivity in microglia [2][3]. Within the Exodus subfamily, CCL21 and CCL19 stimulate activated NK cell migration while Exodus-1 (CCL20/CCR6 axis) does not, and all three Exodus chemokines uniquely inhibit CML progenitor proliferation, a property absent in the vast majority of other chemokines [4][5]. Commercially, the CAS 196414-88-7 product (FUJIFILM Wako, for Biochemistry grade) differs from alternative recombinant murine CCL21 preparations (e.g., PeproTech #250-13, CAS 224-21-1816) in formulation, purity certification, endotoxin specification, and intended application grade, making informed product selection essential for experimental reproducibility.

Quantitative Differential Evidence for EXODUS-2, MURINE (CAS 196414-88-7) vs. Closest Analogs


CCR7 Receptor Internalization: CCL21 vs. CCL19 – 3.6-Fold Differential in HuT 78 T Cells

Following ligand binding to CCR7 in HuT 78 human T cell lymphoma cells, CCL21 induces markedly lower receptor internalization compared to CCL19. Specifically, CCL21 triggers internalization of only 21 ± 4% of surface CCR7, whereas CCL19 drives 76 ± 8% internalization under identical conditions [1]. This approximately 3.6-fold difference reflects fundamentally distinct receptor trafficking fates and has been mechanistically linked to the differential requirement for arrestin-3: CCR7/CCL19 internalization is strictly arrestin-3-dependent, while CCR7/CCL21 internalization proceeds independently of both arrestin-2 and arrestin-3 [1].

Biased agonism GPCR trafficking Receptor desensitization

Biased Signaling Potency: CCL19 Exhibits ~17-Fold Higher Potency than CCL21 in cAMP Assays

Direct comparison of CCL19 and CCL21 in Gαi-mediated cAMP inhibition assays reveals a potency disparity of approximately 17-fold favoring CCL19, with CCL21 reaching only half of the maximal CCL19-induced activity at a concentration of 100 nM [1]. This differential is attributed to the autoinhibitory function of the CCL21 C-terminal tail: removal of the CCL21 tail (CCL21-tailless) increases cAMP signaling compared to full-length CCL21, while transfer of the CCL21 tail onto CCL19 (CCL19-CCL21-tail) negatively affects CCL19 potency [2]. Critically, CCL19 and CCL21 exhibit equal potency for G protein activation and calcium mobilization, meaning the signaling bias manifests downstream of initial receptor engagement [3].

G protein signaling cAMP inhibition Biased agonism

Unique C-Terminal Extension: 36–37 Amino Acid Domain Not Present in CCL19, CCL20, or Any Other Chemokine

Murine CCL21 possesses a 36-amino-acid carboxyl-terminal extension (37 amino acids in human CCL21) that contains two additional cysteine residues beyond the four conserved cysteines characteristic of all β-chemokines [1]. This extended domain is absent in CCL19 (Exodus-3) and CCL20 (Exodus-1), and is described in the original characterization as 'not seen in any other chemokine family member' [1]. The extension is highly basic (net positive charge) and mediates three critical functions not shared by CCL19: (i) high-affinity binding to acidic glycosaminoglycans (GAGs) on cell surfaces and extracellular matrix, enabling haptotactic gradient formation; (ii) autoinhibitory modulation wherein residues 80–90 and 92–100 make intramolecular contacts with the folded chemokine domain to stabilize a less active monomer conformation; and (iii) spatial immobilization on lymphatic endothelium necessary for directed lymphocyte homing [2][3].

Protein structure GAG binding Autoinhibition

CXCR3 Cross-Reactivity: CCL21 Activates Microglial CXCR3 Independent of CCR7

CCL21 uniquely activates the CXCR3 receptor in addition to its canonical receptor CCR7, a property not shared by CCL19. In microglial cells cultured from CCR7 knockout mice, CCL21 application still produced a Cl− current and triggered a chemotaxis response; in contrast, microglial cells from CXCR3 knockout mice showed neither the Cl− conductance nor chemotaxis upon CCL21 application [1]. In human adult microglia lacking CCR7 expression, CCL21 induced chemotaxis with an efficiency comparable to the canonical CXCR3 ligands CXCL9 (MIG) and CXCL10 (IP-10) [2]. This dual-receptor activation—CCR7 for lymphocyte homing and CXCR3 for microglial chemotaxis—is a distinctive functional feature of CCL21 that CCL19 does not exhibit [1][2].

Receptor cross-reactivity Neuroinflammation Microglia

Exodus Subfamily NK Cell Chemotaxis: Exodus-2 and Exodus-3 Active; Exodus-1 Inactive

Within the Exodus subfamily (Exodus-1/CCL20, Exodus-2/CCL21, Exodus-3/CCL19), only Exodus-2 and Exodus-3 stimulate dose-dependent chemotaxis of polyclonal activated peripheral blood NK cells and the IL-2-dependent human NK cell line NKL; Exodus-1 does not induce detectable chemotaxis of resting or activated NK cells [1]. Modified checkerboard assays confirmed that NK cell migration in response to Exodus-2 and Exodus-3 represents true chemotaxis rather than chemokinesis. Furthermore, both Exodus-2 and Exodus-3 significantly augment IL-2-induced proliferation of normal human CD56dim NK cells, whereas Exodus-1 does not [1]. None of the three Exodus chemokines affect the cytolytic activity of resting or activated NK cells, indicating a selective effect on migration and proliferation but not effector function [1].

NK cell migration Exodus subfamily Immunosurveillance

Potent 3D Chemotaxis Guidance: CCL21 Superior to CCL19 at Physiological Gradient Concentrations

In a microfluidic 3D collagen matrix system generating stable, defined chemokine gradients, dendritic cells (DCs) displayed similar sensitivity to both CCL19 and CCL21 at shallow gradients (≤60 nM/mm), but migrated more efficiently toward steeper gradients of CCL21 than CCL19 [1]. Critically, when DCs were simultaneously exposed to equal and opposite gradients of CCL21 and CCL19, cells preferentially migrated toward the CCL21 source, even when matrix-binding of CCL21 was prevented [1]. This preference occurred despite CCL19 and CCL21 having similar binding affinity for CCR7, indicating that CCL21 provides a superior directional cue in complex 3D microenvironments—attributed to its GAG-binding C-terminal tail enabling immobilized haptotactic gradients and signaling without the need for receptor internalization [1]. DCs could sense CCR7 ligand gradients as shallow as 0.4%, a sensitivity that explains how DCs detect lymphatic vessels under physiological flow conditions [1].

3D chemotaxis Dendritic cell homing Microfluidic gradient

Procurement-Guided Application Scenarios for EXODUS-2, MURINE (CAS 196414-88-7)


Biased Signaling Studies Requiring Arrestin-Independent, Sustained CCR7 Activation

When experimental objectives require selective activation of Gαi signaling through CCR7 without concurrent β-arrestin recruitment and receptor internalization, EXODUS-2, MURINE is the only suitable endogenous ligand. As demonstrated by direct quantitative comparison, CCL21 induces only 21 ± 4% CCR7 internalization versus 76 ± 8% for CCL19, and CCL21-mediated internalization proceeds independently of arrestin-2 and arrestin-3 [1]. This property makes CCL21 the ligand of choice for studying sustained MAP kinase (ERK1/2) activation, prolonged signaling outcomes, and CCR7 signaling in contexts where receptor desensitization must be avoided. CCL19 is contraindicated for these applications due to its robust arrestin recruitment and rapid receptor downregulation.

Neuroimmunology and Microglial Chemotaxis Research Leveraging the CCL21-CXCR3 Axis

EXODUS-2, MURINE is uniquely qualified for studies of neuron-microglia communication and CNS injury signaling. CCL21 activates CXCR3 on microglial cells independently of CCR7—a property not exhibited by CCL19 [1]. In CCR7 knockout microglia, CCL21 still induces a Cl− current and chemotaxis, whereas CXCR3 knockout microglia completely lose both responses [1]. Furthermore, human CCL21 induces microglial chemotaxis with efficiency comparable to the canonical CXCR3 ligands CXCL9 and CXCL10 [2]. This dual-receptor pharmacology positions murine CCL21 as an essential tool for dissecting CCR7-independent, CXCR3-mediated microglial responses in murine models of neurodegeneration, stroke, and neuroinflammation.

3D Lymph Node Homing and Dendritic Cell Migration Reconstitution Assays

For reconstituting physiological dendritic cell trafficking in 3D extracellular matrix environments, EXODUS-2, MURINE provides the most potent directional cue among CCR7 ligands. In microfluidic 3D collagen gradient assays, DCs preferentially migrate toward CCL21 over CCL19 when exposed to equal opposing gradients, despite equivalent CCR7 binding affinity [1]. At higher gradient concentrations, CCL21 supports more efficient DC migration than CCL19, attributed to its GAG-binding C-terminal tail that enables immobilized haptotactic gradients on matrix proteoglycans and signaling that does not require receptor internalization [1]. This application scenario is directly relevant to studies of adaptive immune initiation, vaccine delivery, and tumor-draining lymph node biology.

NK Cell Trafficking and Proliferation Studies in Tumor Immunology

When studying NK cell recruitment and proliferation in the context of tumor immunosurveillance, EXODUS-2, MURINE (along with Exodus-3/CCL19) is a validated chemoattractant for activated NK cells, whereas Exodus-1/CCL20 is not [1]. Both Exodus-2 and Exodus-3 induce dose-dependent chemotaxis of polyclonal activated peripheral blood NK cells and the NKL cell line, and both significantly augment IL-2-induced proliferation of CD56dim NK cells [1]. The choice between CCL21 and CCL19 for NK cell experiments should further consider CCL21's sustained signaling profile (weaker but more persistent CCR7 activation) and its unique ability to also engage CXCR3, which may be relevant in tumor microenvironments where both receptors are co-expressed.

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